molecular formula C17H16N2O5S B2527331 methyl (2Z)-2-[(furan-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1164564-99-1

methyl (2Z)-2-[(furan-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2527331
CAS No.: 1164564-99-1
M. Wt: 360.38
InChI Key: WKDMJAXUVDRPNZ-ZCXUNETKSA-N
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Description

Methyl (2Z)-2-[(furan-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H16N2O5S and its molecular weight is 360.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Anticancer Potential

A class of compounds incorporating 2-methoxy/ethoxycarbonyl groups, similar in structure to Methyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate, has been explored for their anticancer properties. Specifically, compounds with a methoxy group at the C-6 position of the benzofuran skeleton have demonstrated significant antiproliferative activity against cancer cells. One such compound, characterized by its methoxycarbonyl and trimethoxyanilino groups, exhibited potent inhibition of cancer cell growth at nanomolar concentrations, apoptosis induction, and both in vitro and in vivo vascular disrupting properties due to its effect on vascular endothelial cells (Romagnoli et al., 2015).

Heterocyclic Compound Synthesis

Research into the fusion of thiazole and benzimidazole frameworks has led to the development of novel heterocyclic compounds. For example, the methylation of nitro-benzimidazoles followed by a series of reactions involving furan-2-carbonyl chloride and P2S5 resulted in the synthesis of furan-2-carboxamides and their cyclization products, demonstrating the versatility of furan-based compounds in heterocyclic chemistry (El’chaninov & Aleksandrov, 2017).

Organic Chemistry and Liquid Crystal Synthesis

The synthesis of complex organic molecules, such as grisanes, has been achieved by adding furan to certain carbonyl compounds and following specific reaction pathways. This type of chemical manipulation showcases the role of furan derivatives in the synthesis of organic compounds with potential applications in liquid crystal technology and other advanced materials (Ahbab et al., 1976).

Enzymatic Hydrolysis and Chiral Synthesis

The resolution of chiral compounds through enzymatic hydrolysis using animal liver acetone powders has been explored for compounds similar to Methyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate. This method allows for the practical and efficient resolution of carboxylic acids into their enantiomers, demonstrating the potential for chiral synthesis and resolution in pharmaceutical applications (Yodo et al., 1988).

Properties

IUPAC Name

methyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-22-9-7-19-12-6-5-11(16(21)23-2)10-14(12)25-17(19)18-15(20)13-4-3-8-24-13/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDMJAXUVDRPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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